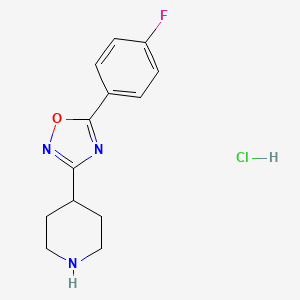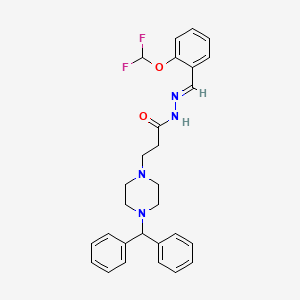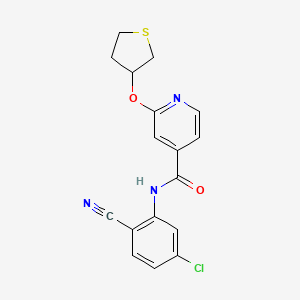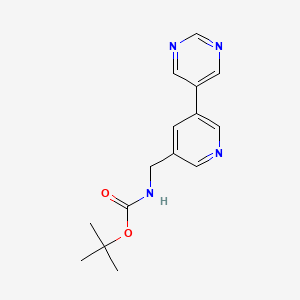
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as compound 1, is a novel urea derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research on derivatives of 1,3,4-oxadiazole, such as the mentioned compound, has shown promising antimicrobial activities. A study by Jadhav et al. (2017) synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol-2-yl substitutions, demonstrating moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Crystal Structure and Chemical Properties
The crystal structure analysis of related benzoylurea pesticides, which share structural motifs with the compound , provides insights into the chemical behavior and potential applications of these compounds in scientific research. For instance, the study of flufenoxuron's crystal structure by Jeon et al. (2014) offers valuable information on the molecular interactions and three-dimensional architecture of such compounds, which could be relevant to understanding the structural basis of their biological activities (Jeon, Kang, Lee, & Kim, 2014).
Role in Neuropharmacology
Compounds structurally related to 1,3,4-oxadiazole have been evaluated for their effects on neuropharmacological targets. For example, the role of Orexin-1 Receptor mechanisms in compulsive food consumption was explored using a model of binge eating in female rats, where a compound sharing a structural relationship with the 1,3,4-oxadiazole ring demonstrated selective reduction in binge eating behavior, suggesting a potential application in treating eating disorders (Piccoli et al., 2012).
Synthesis and Evaluation of Anticonvulsant Agents
Another area of research interest is the synthesis of derivatives of 1,3,4-oxadiazole for their potential anticonvulsant properties. Zarghi et al. (2008) designed a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, which were evaluated as anticonvulsant agents. The introduction of specific substituents at designated positions on the oxadiazole ring significantly influenced anticonvulsant activity, indicating the compound's relevance in developing new therapeutic agents (Zarghi, Hajimahdi, Mohebbi, Rashidi, Mozaffari, Sarraf, Faizi, Tabatabaee, & Shafiee, 2008).
特性
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRNNINACCHRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)


![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)
![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)



![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)